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Compound of Interest

Compound Name: SGC2085

Cat. No.: B10771654 Get Quote

For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of

Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) presents a promising

therapeutic strategy. SGC2085 has been identified as a potent and selective chemical probe for

CARM1. However, its utility in cellular assays is limited. This guide provides a detailed

comparison of SGC2085 with other notable CARM1 inhibitors, including EZM2302, TP-064,

and the more recently discovered iCARM1, supported by experimental data and protocols.

Biochemical Specificity and Potency
SGC2085 is a potent inhibitor of CARM1 with a half-maximal inhibitory concentration (IC50) of

50 nM and demonstrates over 100-fold selectivity against other Protein Arginine

Methyltransferases (PRMTs), with the exception of PRMT6, for which it has an IC50 of 5.2 µM.

[1][2] In comparison, EZM2302 and iCARM1 exhibit even greater biochemical potency, with

IC50 values of 6 nM and 12.3 µM, respectively.[2][3] The selectivity of these compounds is a

critical factor, and they are often profiled against a panel of methyltransferases to ensure their

specificity for CARM1.
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Inhibitor Target IC50 (nM) Selectivity Notes

SGC2085 CARM1 50[1][2]

>100-fold selective

over other PRMTs,

except PRMT6 (IC50

= 5.2 µM).[1][2]

EZM2302 CARM1 6[2]

Broad selectivity

against other histone

methyltransferases.[2]

TP-064 CARM1 -
Potent and selective

inhibitor.[4]

iCARM1 CARM1 12,300 (12.3 µM)[3]

Reported to have

better specificity and

activity than EZM2302

and TP-064.[3]

Performance in Different Cell Lines
A crucial aspect of any chemical probe is its efficacy in a cellular context. While SGC2085 is

potent biochemically, it exhibits poor cell permeability and a lack of activity in HEK293 cells at

concentrations up to 10 µM.[1][2] In contrast, other CARM1 inhibitors have demonstrated

cellular activity in various cancer cell lines. EZM2302, for instance, has shown anti-proliferative

effects in multiple myeloma cell lines.[2] More recent studies with iCARM1 have indicated its

ability to suppress the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231.[3]

Notably, EZM2302 and TP-064 exhibit different effects on histone versus non-histone

substrates, with TP-064 markedly reducing nuclear histone methylation (H3R17me2a and

H3R26me2a), while EZM2302 has a minimal effect on these epigenetic marks.[4]
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Inhibitor Cell Line(s) Observed Effect

SGC2085 HEK293
No cellular activity observed up

to 10 µM.[1][2]

EZM2302
Multiple Myeloma cell lines

(e.g., RPMI-8226)

Inhibition of PABP1 and SmB

methylation, leading to cell

stasis.[2]

Breast, Colorectal, Prostate

cancer cell lines

Minimal anti-proliferative

activity.[2]

TP-064 -

Markedly reduces nuclear

histone methylation marks

(H3R17me2a, H3R26me2a).

[4]

iCARM1
Breast cancer cell lines (MCF-

7, T47D)

Suppressed cell growth,

induced cell cycle arrest, and

suppressed colony formation.

[3]

Signaling Pathways and Experimental Workflows
CARM1 plays a significant role as a transcriptional coactivator. It is recruited to gene promoters

by transcription factors, where it methylates histone H3 at arginine 17 (H3R17me2a), a mark

associated with transcriptional activation.[5] CARM1 often collaborates with other coactivators

like p300/CBP and the p160 family to regulate gene expression in response to various signals,

including those from steroid hormone receptors and NF-κB.[6][7]
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CARM1 Signaling Pathway in Transcriptional Activation
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Workflow for CARM1 Inhibitor Evaluation

CARM1 Inhibitor
(e.g., SGC2085)
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Western Blot
(Histone Methylation Marks)

Target Engagement Assay
(e.g., CETSA)

Evaluate Cellular Efficacy
& Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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